molecular formula C15H12N4O3 B2432286 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2319895-92-4

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2432286
CAS No.: 2319895-92-4
M. Wt: 296.286
InChI Key: JAFODAUSCMIOAJ-UHFFFAOYSA-N
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Description

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H12N4O3 and its molecular weight is 296.286. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Cycloaddition Reactions for Heterocyclic Compounds Synthesis : Research has highlighted the utility of substituted chromones, including compounds related to 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one, in [3+2] cycloadditions with nonstabilized azomethine ylides. This process leads to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and other complex molecules, demonstrating the chromone derivatives' value in creating novel heterocyclic systems with potential biological activities (Sosnovskikh et al., 2014).
  • "Click" Chemistry for Surface Modification : Azide-modified graphitic surfaces have been prepared to covalently attach alkyne-terminated molecules using "click" chemistry, showcasing an application in creating functionalized surfaces. This method involves the formation of 1,2,3-triazole linkers, demonstrating the potential for material science applications and surface engineering (Devadoss & Chidsey, 2007).

Biomedical Applications

  • Antimicrobial Activity : Some studies have focused on synthesizing new (1-alkyl-1H-1,2,3-triazol-4-yl)methyl-2H-chromene-3-carboxylates through 1,3 dipolar cycloaddition reactions. These compounds have been evaluated for their antibacterial and antifungal activities, showing good activity against specific bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy, Rao, & Krupadanam, 2015).
  • Anticancer Activity : Research into benzo[c]chromen-6-one-linked 1,2,3-triazole hybrids has shown significant anticancer activity. These compounds, synthesized via CuAAC click reactions, have been tested against various human cancer cell lines, demonstrating promising in vitro anti-cancer activity. This work illustrates the potential for developing new anticancer drugs based on the 1,2,3-triazole scaffold linked to chromenones (Tupychak et al., 2022).

Properties

IUPAC Name

3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFODAUSCMIOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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